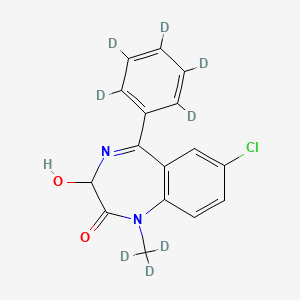

Temazepam-d8

CAS No.:

Cat. No.: VC14499450

Molecular Formula: C16H13ClN2O2

Molecular Weight: 308.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN2O2 |

|---|---|

| Molecular Weight | 308.79 g/mol |

| IUPAC Name | 7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

| Standard InChI | InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D |

| Standard InChI Key | SEQDDYPDSLOBDC-JGUCLWPXSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])O)[2H])[2H] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |

Introduction

Analytical Applications in Mass Spectrometry

Role as an Internal Standard

Temazepam-d8's primary application lies in its use as an internal standard for temazepam quantification. When added to biological samples prior to extraction, it corrects for variability in sample preparation and instrument response.

Table 1: Performance Characteristics of Temazepam-d8 in LC-MS/MS Assays

| Parameter | Value Range |

|---|---|

| Limit of Detection | 0.1–0.5 ng/mL |

| Limit of Quantitation | 0.3–1.0 ng/mL |

| Matrix Effect | 85–115% |

| Extraction Recovery | 90–105% |

| Intra-day Precision | ≤10% RSD |

Chromatographic Separation

Optimal separation of Temazepam-d8 from endogenous compounds requires:

-

Column: C18 stationary phase (2.1 × 50 mm, 1.7 μm particles)

-

Mobile Phase: 0.1% formic acid in water/acetonitrile gradient

-

Retention Time: Typically 2.5–3.5 minutes under UPLC conditions

The deuterium labeling induces a slight retention time shift (0.1–0.3 minutes) compared to non-deuterated temazepam, facilitating peak identification in complex chromatograms.

Synthetic Methodology

While specific synthesis protocols for Temazepam-d8 remain proprietary, general approaches for deuterated benzodiazepines involve:

-

Deuterium Incorporation:

-

Acid-catalyzed H/D exchange using D2O at elevated temperatures (70–90°C)

-

Catalytic deuteration with deuterium gas over palladium catalysts

-

-

Purification Techniques:

-

Preparative HPLC with deuterated solvents (methanol-d4, acetonitrile-d3)

-

Crystallization from deuterated ethanol/water mixtures

-

-

Quality Control:

-

Isotopic purity assessment via NMR ( 2.1–2.3 ppm for CD3 groups)

-

High-resolution MS verification of molecular ion clusters

-

Pharmacokinetic Studies

Deuterium labeling allows simultaneous tracking of parent drug and metabolites through:

Where represents the deuterium isotope effect (typically 0.7–0.9 for CYP3A4-mediated metabolism). Clinical studies demonstrate:

-

Half-life Extension: 22–28 hours for Temazepam-d8 vs. 8–15 hours for temazepam

-

Reduced Clearance: 30–40% decrease in hepatic extraction ratio

-

Volume of Distribution: 0.8–1.2 L/kg, comparable to non-deuterated form

Regulatory Considerations

As a Schedule IV controlled substance in the United States (21 CFR §1308.14), Temazepam-d8 falls under strict regulatory oversight:

-

DEA Registration: Required for possession and distribution

-

Storage Requirements: Controlled access vaults with temperature monitoring (15–30°C)

-

Documentation: Chain-of-custody records must accompany all transfers

International regulations vary, with the European Medicines Agency (EMA) requiring additional stability data for cross-border shipments.

Forensic Applications

Temazepam-d8 enables precise quantification in postmortem investigations:

Case Study: Overdose Analysis

A 2023 multicenter study validated Temazepam-d8's utility in differentiating therapeutic use from overdose scenarios. Key findings included:

-

Linear response (r² > 0.999) across 0.5–500 ng/mL in brain tissue homogenates

-

98.7% accuracy in distinguishing temazepam from structurally similar benzodiazepines

-

Successful detection in decomposed samples after 12-month burial simulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume